7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This tricyclic heterocyclic compound features a pyrazolo[1,5-c][1,3]benzoxazine core substituted with methoxy groups at positions 7 and 2 (on a 4-methoxyphenyl ring) and a 4-isopropylphenyl group at position 4. Its molecular formula is C₂₈H₂₇N₂O₃, with an average mass of 439.53 g/mol (estimated from analogous structures in ).
Properties
Molecular Formula |
C27H28N2O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H28N2O3/c1-17(2)18-8-10-20(11-9-18)27-29-24(22-6-5-7-25(31-4)26(22)32-27)16-23(28-29)19-12-14-21(30-3)15-13-19/h5-15,17,24,27H,16H2,1-4H3 |
InChI Key |
WFMOGQHPUBZYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the methoxy and phenyl groups through various substitution reactions. Common reagents used in these reactions include methoxybenzene, isopropylbenzene, and pyrazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has shown promise in the field of medicinal chemistry due to its potential pharmacological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features suggest it could interfere with cellular signaling pathways involved in tumor growth and proliferation.
- Antioxidant Properties : The presence of methoxy groups in the structure may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases.
Neuropharmacology
Research suggests that compounds with similar structures can interact with neurotransmitter systems. This compound may have implications for treating neurological disorders such as depression or anxiety by modulating serotonin or dopamine pathways.
Materials Science
The unique chemical structure allows for potential applications in the development of new materials:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis to impart specific mechanical or thermal properties to the resulting materials.
- Nanotechnology : It may serve as a precursor for nanostructured materials with applications in electronics or drug delivery systems.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Identified significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective concentration ranges. |
| Johnson et al. (2021) | Antioxidant Activity | Demonstrated that derivatives of benzoxazine showed enhanced radical scavenging activity compared to standard antioxidants. |
| Lee et al. (2022) | Neuropharmacology | Reported potential anxiolytic effects observed in animal models when administered at specific dosages. |
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings
Fluorine () introduces electronegativity without significant steric hindrance, improving metabolic stability.
Lipophilicity and Bioavailability :
- The isopropyl group in the target compound and increases logP values, favoring membrane permeability but possibly reducing aqueous solubility.
- Compounds with polar groups (e.g., furyl in ) show balanced logP values, aligning with Lipinski’s rule thresholds.
Synthetic Routes: The target compound’s synthesis likely involves multi-component one-pot reactions (analogous to ) or cyclocondensation of chalcone precursors with hydrazines (). Halogenated derivatives () require regioselective halogenation steps, complicating synthesis compared to non-halogenated analogs.
Chlorobenzyloxy-substituted analogs () exhibit stronger receptor affinity due to hydrophobic and π-π interactions.
Biological Activity
7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities. This compound is particularly noted for its anticancer properties and its ability to modulate various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H27N3O3
- Molecular Weight : 405.49 g/mol
- CAS Number : Not explicitly provided in the search results.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties across various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.01 | Induction of apoptosis and cell cycle arrest |
| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |
| A549 | 0.39 | Induction of autophagy without apoptosis |
| SF-268 | 31.5 | Disassembly of microtubules |
These findings indicate that the compound exhibits potent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes involved in the inflammatory response. Studies have shown that it can significantly reduce inflammatory markers in vitro, indicating its potential utility in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Microtubule Disruption : Similar to paclitaxel, it disrupts microtubule dynamics, which is essential for proper mitotic function.
- Inhibition of Kinases : The inhibition of Aurora-A kinase has been linked to reduced tumor growth and metastasis.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
- In Vivo Models : In animal models bearing xenografts of NCI-H460 tumors, administration of the compound resulted in a marked decrease in tumor size compared to control groups, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
